molecular formula C24H30BrFO6 B12851373 [2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B12851373
M. Wt: 513.4 g/mol
InChI Key: QAEVJNCCRJTPEE-NGINRTPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in research settings to study the effects of glucocorticoids on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while substitution reactions can introduce new functional groups at the halogenated positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific halogenation pattern and acetylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and duration of action compared to other glucocorticoids .

Properties

Molecular Formula

C24H30BrFO6

Molecular Weight

513.4 g/mol

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23?,24+/m1/s1

InChI Key

QAEVJNCCRJTPEE-NGINRTPDSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C)F

Origin of Product

United States

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